N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide
Description
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at the 5-position and a 2,5-dimethylbenzamide moiety at the 2-position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The compound’s structure combines electron-donating methyl groups on both aromatic rings, which may enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-6-13(3)16(9-11)17(23)20-19-22-21-18(24-19)15-8-7-12(2)14(4)10-15/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAUGYFKAXQIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide typically involves the reaction of an aryl hydrazine with a carboxylic acid derivative to form the oxadiazole ring. One common method involves the cyclization of an aryl hydrazine with a carboxylic acid chloride in the presence of a base, such as triethylamine, under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Materials Science: Due to its unique structural properties, the compound can be used in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to bind to tubulin, inhibiting its polymerization and thus disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound differs from structurally related oxadiazole derivatives in key functional groups and substitution patterns (Table 1):
Table 1: Structural Comparison of Selected Oxadiazole Derivatives
- Key Differences: The target lacks the sulfanyl (-S-) linkage and thiazole ring present in compounds 7c–7j (), which are critical for hydrogen bonding and electronic effects in those analogs . Substituent positions on aromatic rings (e.g., 3,4-dimethylphenyl vs. 2,4-dimethylphenyl in 7e) may alter steric hindrance and molecular packing, impacting solubility and crystallinity .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Melting Points : The target’s melting point is unreported, but analogs with similar molecular weights (e.g., 7c–7j) exhibit higher melting points (134–199°C), likely due to stronger intermolecular forces from sulfanyl and thiazole groups .
- Spectral Data : While the target’s spectral data are unavailable, analogs in –4 confirm structural integrity via IR (C=O, C=N stretches), NMR (aromatic proton shifts), and mass spectrometry .
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a dimethylbenzamide group. Its molecular formula is with a molecular weight of approximately 286.34 g/mol. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, in vitro assays have been conducted on various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The results indicated that the compound exhibited significant cytotoxicity against these cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These findings suggest that this compound may inhibit tumor growth effectively while also affecting normal fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity towards cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against specific bacterial strains. The presence of the oxadiazole ring is thought to contribute to this activity by interacting with bacterial enzymes or altering membrane permeability .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Compounds containing oxadiazole rings often inhibit key enzymes involved in cancer progression and microbial survival.
- Receptor Modulation : Potential interactions with specific receptors could modulate signaling pathways related to cell proliferation and apoptosis.
Study on Lung Cancer Cell Lines
In a detailed study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound was tested alongside standard chemotherapeutic agents like doxorubicin and vandetanib. The study utilized both two-dimensional (2D) and three-dimensional (3D) culture systems to assess cytotoxicity and proliferation inhibition .
Results highlighted that while the compound showed promising activity in 2D assays, its effectiveness was reduced in 3D models, indicating that further structural modifications may enhance its efficacy in more physiologically relevant environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
